molecular formula C28H32O8 B12333863 (1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

Cat. No.: B12333863
M. Wt: 496.5 g/mol
InChI Key: OFOUJHGWJJEVMF-NHCNWYJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, double bonds, and a pentacyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pentacyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of hydroxyl and dienylidene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce fully saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and dienylidene groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity and function. The pentacyclic structure provides a rigid framework that can fit into specific binding sites, influencing biological pathways and processes.

Properties

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione

InChI

InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t19-,20?,23-,24-,25?,26+,27-,28-/m1/s1

InChI Key

OFOUJHGWJJEVMF-NHCNWYJZSA-N

Isomeric SMILES

C/C=C/C=C/C(=C\1/[C@@H]2[C@@]3(C(=O)/C(=C(\C=C\C=C\C)/O)/C4[C@](C1=O)([C@@]5(C2(O[C@]3([C@]4(O5)C)O)C)O)C)C)/O

Canonical SMILES

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O

Origin of Product

United States

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